molecular formula C10H9Cl2N3O2 B11847933 Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11847933
M. Wt: 274.10 g/mol
InChI Key: QWFFXXIIWUGQGO-UHFFFAOYSA-N
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Description

Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with ethyl, dichloro, and methyl substituents.

Preparation Methods

The synthesis of Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of enzymes critical for cell proliferation . The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Biological Activity

Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1219567-37-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and potential applications based on recent research findings.

This compound has the following molecular formula:

  • Molecular Formula : C₁₀H₉Cl₂N₃O₂
  • Molecular Weight : 274.10 g/mol
  • Structural Features : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactive properties.

Anticancer Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. This compound has been studied for its potential to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have reported efficacy against HeLa (cervical cancer) and A431 (epidermal carcinoma) cell lines.
  • Mechanism of Action : The compound induces apoptosis and causes cell cycle arrest, which is critical in cancer treatment strategies. Research shows that it can inhibit key enzymes involved in cancer cell growth and survival pathways .

Enzymatic Inhibition

This compound has also been characterized as an inhibitor of specific enzymes:

  • Target Enzymes : It shows potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Selectivity and Potency : Studies have demonstrated that this compound maintains selectivity while enhancing potency against CDK9, indicating its potential for targeted cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFindings
MDPI Study (2021)Discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines with a focus on anticancer properties. Noted that derivatives exhibit lower toxicity levels while maintaining high efficacy against cancer cells.
ACS Journal (2023)Reported on the optimization of small molecules with similar structures that induce significant apoptosis in cancer cells through targeted inhibition of CDKs.
RSC Publishing (2020)Identified pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications and highlighted their versatility in biological contexts.

Properties

Molecular Formula

C10H9Cl2N3O2

Molecular Weight

274.10 g/mol

IUPAC Name

ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H9Cl2N3O2/c1-3-17-10(16)6-4-13-15-8(12)5(2)7(11)14-9(6)15/h4H,3H2,1-2H3

InChI Key

QWFFXXIIWUGQGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)C)Cl

Origin of Product

United States

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